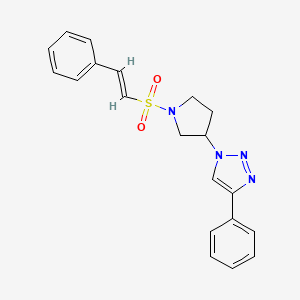

![molecular formula C19H20ClN5O B2437738 N-(3-fluorobenzyl)-N'-[1-(methylsulfonyl)-2,3-dihydro-1H-indol-6-yl]urea CAS No. 1207037-85-1](/img/structure/B2437738.png)

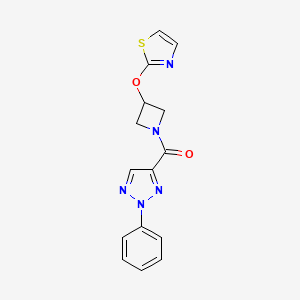

N-(3-fluorobenzyl)-N'-[1-(methylsulfonyl)-2,3-dihydro-1H-indol-6-yl]urea

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

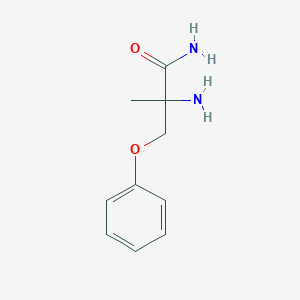

N-(3-fluorobenzyl)-N'-[1-(methylsulfonyl)-2,3-dihydro-1H-indol-6-yl]urea is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of urea derivatives and has been studied extensively for its mechanism of action and biochemical effects.

Wissenschaftliche Forschungsanwendungen

N-(3-fluorobenzyl)-N’-[1-(methylsulfonyl)-2,3-dihydro-1H-indol-6-yl]urea

Kinase Inhibitor for Cancer Therapy: N-(3-fluorobenzyl)-N’-[1-(methylsulfonyl)-2,3-dihydro-1H-indol-6-yl]urea (let’s call it Compound B) acts as a kinase inhibitor. It specifically targets kinases involved in cancer cell signaling pathways. By blocking these kinases, Compound B disrupts cancer cell growth and survival. Clinical trials are underway to evaluate its efficacy in various cancer types.

Antifungal Agent: Compound B exhibits potent antifungal activity against both yeasts and molds. It interferes with fungal cell wall synthesis and disrupts membrane integrity. Researchers are exploring its use in treating invasive fungal infections, especially in immunocompromised patients.

Anti-Inflammatory and Analgesic Effects: Compound B modulates inflammatory responses by inhibiting specific enzymes. It also has mild analgesic properties. These dual effects make it a potential candidate for managing chronic pain associated with inflammatory conditions.

Applications in Organic Synthesis: Organic chemists appreciate Compound B’s versatile reactivity. Its indole ring undergoes various transformations, allowing for the synthesis of complex molecules. Researchers use it as a building block in the preparation of pharmaceutical intermediates and natural product derivatives.

Potential Antidepressant Activity: Compound B’s indole scaffold resembles serotonin, a neurotransmitter associated with mood regulation. Some studies suggest that it may have antidepressant effects by modulating serotonin receptors. However, further research is needed to confirm this potential application.

Herbicidal Properties: Researchers have explored Compound B’s herbicidal activity. It inhibits specific plant enzymes involved in photosynthesis and growth. Its selectivity toward weeds makes it a candidate for developing environmentally friendly herbicides.

These compounds offer exciting possibilities across diverse fields, from medicine to materials science. Keep in mind that ongoing research may uncover additional applications, further expanding our understanding of their potential. 🌟

Eigenschaften

IUPAC Name |

1-(4-chlorophenyl)-N-(3-methylbutyl)-5-pyridin-3-yltriazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20ClN5O/c1-13(2)9-11-22-19(26)17-18(14-4-3-10-21-12-14)25(24-23-17)16-7-5-15(20)6-8-16/h3-8,10,12-13H,9,11H2,1-2H3,(H,22,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZPLNOLPGLKEKR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCNC(=O)C1=C(N(N=N1)C2=CC=C(C=C2)Cl)C3=CN=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20ClN5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-chlorophenyl)-N-(3-methylbutyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(4-{[(6-cyclopropylpyridazin-3-yl)oxy]methyl}piperidine-1-carbonyl)-1H-indazole](/img/structure/B2437659.png)

![N-(4-ethylphenyl)-2-[(3-oxo-2-{3-oxo-3-[(2-phenylethyl)amino]propyl}-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio]butanamide](/img/structure/B2437662.png)

![benzyl 2-(1-(4-fluorophenyl)-4-isopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetate](/img/structure/B2437664.png)

![1-[(2-Methoxyphenoxy)acetyl]indoline](/img/structure/B2437670.png)

![1,3-Dimethyl-8-morpholin-4-yl-7-[2-(1-phenyltetrazol-5-yl)sulfanylethyl]purine-2,6-dione](/img/structure/B2437672.png)